Fluopsin C

Antimicrobial Susceptibility Metalloantibiotic Structure-Activity Relationship

Researchers investigating copper-dependent antimicrobial mechanisms or oncotic cell death pathways require authenticated Fluopsin C with verified copper coordination integrity. This low-MW copper(II) thiohydroxamate complex delivers validated MIC ≤2 µg/mL against MDR pathogens, 92% biofilm biomass reduction in XDR A. baumannii, and IC50 values of 0.9 µM (MCF-7) and 1.03 µM (MDA-MB-231). Each batch is QC-certified for identity and purity, ensuring reproducible results in KPC sepsis models (1-2 mg/kg IV) and polymyxin B checkerboard synergy studies.

Molecular Formula C4H8CuN2O2S2
Molecular Weight 243.8 g/mol
CAS No. 31323-25-8
Cat. No. B14170345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluopsin C
CAS31323-25-8
Molecular FormulaC4H8CuN2O2S2
Molecular Weight243.8 g/mol
Structural Identifiers
SMILESCN(C=S)[O-].CN(C=S)[O-].[Cu+2]
InChIInChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2
InChIKeyPGYZQLIUYISMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluopsin C: Copper-Containing Metalloantibiotic Overview


Fluopsin C (CAS 31323-25-8; synonym: antibiotic YC-73) is a low-molecular-weight organocupric secondary metabolite belonging to the thiohydroxamate class of metalloantibiotics. It is a copper(II) coordination complex in which the copper ion is chelated by two bidentate N-methyl-N-thioformylhydroxylamine (thioformin) ligands [1]. The compound is produced by several Pseudomonas species (including P. aeruginosa and P. fluorescens) and certain Streptomyces strains, with biosynthesis occurring via a conserved five-enzyme pathway in response to elevated copper concentrations [2]. Its broad-spectrum antimicrobial profile includes activity against Gram-positive and Gram-negative bacteria, fungi, and certain tumor cell lines, positioning it as a unique probe for copper-dependent biological mechanisms and a candidate scaffold for antimicrobial development.

Copper(II)-thioformin complex; intact metal center required for activity
Produced under copper stress; useful for bacterial copper response studies
Broad-spectrum probe for antimicrobial susceptibility and oncosis pathway research

Non-Interchangeability of Fluopsin C


Despite sharing the thioformin ligand scaffold with its iron analog Fluopsin F and the metal-free thioformin core, Fluopsin C exhibits distinct pharmacological and physicochemical properties driven by its specific copper(II) coordination geometry [1]. The presence of the copper center is not merely structural; it is functionally integral to the compound's antimicrobial and cytotoxic mechanisms. Direct removal of the copper ion to yield thioformin abolishes the majority of the antimicrobial activity observed in the parent complex [2]. Furthermore, substituting the copper with iron—as in the naturally co-produced Fluopsin F—alters the metal-ligand stoichiometry from a bis- (2:1 ligand:Cu) to a tris- (3:1 ligand:Fe) complex, fundamentally changing the compound's stability, redox properties, and biological target engagement [1]. Consequently, generic substitution with other metal-chelating antibiotics or the metal-free ligand cannot reproduce the validated in vitro and in vivo activity profiles that define Fluopsin C's utility as a research tool and potential therapeutic lead.

Target
Substitute
Risk
Fluopsin C (Cu complex)
Thioformin (metal-free ligand)
Substantially reduced antimicrobial activity; may not reproduce copper-dependent mechanisms
Fluopsin C (Cu complex)
Fluopsin F (Fe complex)
Altered coordination geometry and redox properties; biological target engagement may differ

Fluopsin C Comparative Activity Data


Metal-Dependent Antibacterial Activity

The presence of the copper ion is essential for the antibacterial activity of Fluopsin C. When the copper ion is removed to yield the free ligand thioformin, a dramatic loss of activity is observed. The cupric complex (Fluopsin C) demonstrates potent inhibition of Gram-positive and Gram-negative bacterial growth, whereas thioformin exhibits substantially reduced or negligible activity against the same panel of organisms [1].

Metal-Dependent Activity
Head-to-head
Cu complex: reported growth inhibition; Thioformin: markedly reduced activity
Copper complex required for antimicrobial effect
Agar diffusion / broth dilution; multiple strains
Antimicrobial Susceptibility Metalloantibiotic Structure-Activity Relationship

In Vitro Potency Against MDR Pathogens

Fluopsin C demonstrates potent in vitro activity against clinically challenging multidrug-resistant (MDR) pathogens, with MIC and MBC values consistently below 2 µg/mL for a panel of strains including carbapenemase-producing Klebsiella pneumoniae (KPC) [1]. This potency is comparable to that of polymyxin B (PolB), a last-resort antibiotic, as evidenced by checkerboard synergy assays where Fluopsin C exhibited an additive effect when combined with PolB against extensively drug-resistant Acinetobacter baumannii (XDRAb), enhancing bacterial susceptibility to both agents [2].

MDR Pathogen Potency
Reported
MIC/MBC
Supports antimicrobial screening against MDR pathogens
Broth microdilution; checkerboard synergy assays
Cytotoxicity (Breast Cancer)
Reported
MCF-7: 0.9 µM; MDA-MB-231: 1.03 µM (24h); HL7702 hepatocytes: 2.7 µM
Supports oncosis and copper-dependent cell death pathway studies
MTT assay; narrow window vs normal cells
Antibiofilm Activity
Head-to-head
92.40 ± 3.38% biomass reduction at 7.0 µg/mL vs untreated biofilm
Supports biofilm dispersal mechanism research
Crystal violet staining; XDR A. baumannii 24 h biofilm
In Vivo Sepsis Model
Head-to-head
2 mg/kg IV single dose or 1 mg/kg q8h; reported survival benefit vs untreated
Supports in vivo model-response studies for KPC sepsis
Murine model; reported absent nephrotoxicity, moderate hepatotoxicity
Multidrug-Resistant Bacteria Minimum Inhibitory Concentration Carbapenem-Resistant Enterobacteriaceae

Antitumor Cytotoxicity in Breast Cancer Lines

Fluopsin C exhibits potent cytotoxic effects against human breast adenocarcinoma cell lines, with IC50 values in the low micromolar range. In MCF-7 cells, the IC50 is 0.9 µmol/L, and in MDA-MB-231 cells, the IC50 is 1.03 µmol/L after 24 hours of exposure [1]. Notably, while demonstrating comparable potency to some standard chemotherapeutic agents in vitro, Fluopsin C also showed cytotoxicity against normal human hepatocytes (HL7702) with an IC50 of 2.7 µmol/L, indicating a relatively narrow therapeutic window in this context [1].

Cytotoxicity (Breast Cancer)
Reported
MCF-7: 0.9 µM; MDA-MB-231: 1.03 µM (24h); HL7702 hepatocytes: 2.7 µM
Supports oncosis and copper-dependent cell death pathway studies
MTT assay; narrow window vs normal cells
Anticancer Activity Cytotoxicity Oncosis

Antibiofilm Activity Against XDR A. baumannii

Fluopsin C demonstrates significant activity against established biofilms of extensively drug-resistant Acinetobacter baumannii (XDRAb), a major nosocomial pathogen. Treatment of 24-hour XDRAb biofilms with Fluopsin C at 7.0 µg/mL (2x MIC for planktonic cells) resulted in a 92.40 ± 3.38% reduction in biomass [1]. Confocal microscopy revealed that this antibiofilm effect is achieved through the dispersion of the extracellular matrix and a decrease in both cell number and viability over time [1].

Antibiofilm Activity
Head-to-head
92.40 ± 3.38% biomass reduction at 7.0 µg/mL vs untreated biofilm
Supports biofilm dispersal mechanism research
Crystal violet staining; XDR A. baumannii 24 h biofilm
Biofilm Eradication XDR Acinetobacter baumannii Antimicrobial Tolerance

In Vivo Efficacy in Murine Sepsis Model

The therapeutic potential of Fluopsin C has been validated in a murine model of acute sepsis caused by carbapenemase-producing Klebsiella pneumoniae (KPC). Optimal therapeutic outcomes were observed in treatment groups receiving either a single intravenous dose of 2 mg/kg or two doses of 1 mg/kg administered 8 hours apart [1]. Importantly, histopathological analysis of treated mice revealed absent nephrotoxicity and only moderate hepatotoxicity at these efficacious doses [1].

In Vivo Sepsis Model
Head-to-head
2 mg/kg IV single dose or 1 mg/kg q8h; reported survival benefit vs untreated
Supports in vivo model-response studies for KPC sepsis
Murine model; reported absent nephrotoxicity, moderate hepatotoxicity
In Vivo Efficacy KPC Sepsis Murine Infection Model

Fluopsin C Research Applications


Copper-Dependent Antimicrobial Mechanism Studies

Fluopsin C serves as an ideal chemical probe for dissecting the role of copper in bacterial metal stress responses and antibiotic mechanisms. Its biosynthesis is specifically induced by elevated copper concentrations, and the mature compound acts as a broad-spectrum antibiotic [1]. The established quantitative MIC data (≤2 µg/mL against MDR pathogens) and biofilm dispersal activity (92% biomass reduction) provide a robust framework for studying the impact of copper-based antimicrobials on bacterial physiology, membrane integrity, and extracellular matrix composition [2][3].

Oncosis and Copper-Induced Cell Death Research

In cancer biology, Fluopsin C is a valuable tool for studying oncotic cell death, a non-apoptotic form of cell death characterized by membrane blebbing, swelling, and ATP depletion. The well-defined IC50 values (0.9 µM in MCF-7 and 1.03 µM in MDA-MB-231 cells) and the characterization of associated events—including ROS accumulation and mitochondrial membrane potential disruption—allow researchers to use Fluopsin C as a positive control or mechanistic probe in copper-dependent cell death pathway studies [4].

Biofilm Dispersal and Combination Therapy

The ability of Fluopsin C to remove >90% of the biomass from established biofilms of extensively drug-resistant A. baumannii makes it a unique reagent for investigating biofilm dispersal mechanisms and the vulnerabilities of sessile bacterial communities [3]. Furthermore, its additive interaction with polymyxin B in checkerboard assays supports its use in combination therapy research aimed at overcoming resistance to last-resort antibiotics and reducing polymyxin dosing requirements [3].

In Vivo Proof-of-Concept for MDR Infections

For researchers developing novel therapeutics against carbapenem-resistant Enterobacteriaceae, Fluopsin C provides a validated in vivo benchmark. The demonstrated survival benefit in a murine KPC sepsis model, coupled with a defined dosing regimen (1-2 mg/kg IV) and characterized toxicity profile (moderate hepatotoxicity, no nephrotoxicity), offers a concrete reference point for evaluating new antimicrobial candidates or studying host-pathogen interactions in MDR infections [2].

Application
Selection Property
Validation Focus
Bacterial copper stress response
Copper-dependent probe
MIC and biofilm endpoints
Oncosis cell death pathways
Cytotoxicity profile
IC50 and ROS markers in cancer lines
Biofilm dispersal mechanisms
Antibiofilm activity
Biomass reduction and combination endpoints
In vivo model-response studies
Murine sepsis model data
Survival and tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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